molecular formula C18H23N3O3 B6712802 N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-3-carboxamide

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-3-carboxamide

Cat. No.: B6712802
M. Wt: 329.4 g/mol
InChI Key: OBZMOAOHGRNCIZ-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxamide group, an ethyl group, and a methylamino group, along with a dimethoxyphenyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-5-21(18(22)14-7-9-17(19-2)20-11-14)12-13-6-8-15(23-3)16(10-13)24-4/h6-11H,5,12H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZMOAOHGRNCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1)OC)OC)C(=O)C2=CN=C(C=C2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable starting materials such as 3-aminopyridine and ethyl acetoacetate.

    Introduction of the carboxamide group: This step involves the reaction of the pyridine derivative with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under basic conditions.

    Substitution with the dimethoxyphenyl moiety: This can be accomplished through a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride.

    Introduction of the methylamino group: This step involves the reaction of the intermediate compound with methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: It can be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-6-(methylamino)pyridine-2-carboxamide: This compound differs in the position of the carboxamide group on the pyridine ring, which can affect its chemical and biological properties.

    N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylamino)pyridine-3-carboxamide: This compound has a methyl group instead of an ethyl group, which can influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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